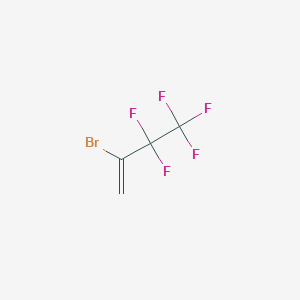

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,3,4,4,4-pentafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF5/c1-2(5)3(6,7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYAPGNGKQASNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378439 | |

| Record name | 2-bromo-3,3,4,4,4-pentafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68318-95-6 | |

| Record name | 2-bromo-3,3,4,4,4-pentafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68318-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Building Blocks

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. Fluorinated synthons, particularly those with versatile functional groups, are of paramount importance. This compound stands out as a valuable building block. The presence of a vinyl bromide moiety allows for participation in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the pentafluoroethyl group imparts significant electronic effects and metabolic stability. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, grounded in fundamental principles of organic chemistry.

Synthetic Strategy: A Two-Step Halogenation-Elimination Cascade

A robust and logical synthetic pathway to this compound involves a two-step sequence starting from the commercially available 3,3,4,4,4-pentafluorobut-1-ene[1][2][3][4]. The strategy hinges on two classical and reliable transformations:

-

Electrophilic Bromination: The addition of molecular bromine (Br₂) across the carbon-carbon double bond of the starting alkene to form the saturated vicinal dibromide, 1,2-dibromo-3,3,4,4,4-pentafluorobutane.

-

Base-Mediated Dehydrobromination: The selective elimination of one equivalent of hydrogen bromide (HBr) from the dibromo intermediate to regenerate a double bond at the desired position, yielding the target compound.

This approach is both efficient and scalable, relying on readily available reagents and well-understood reaction mechanisms.

Caption: Mechanism of electrophilic bromination.

Experimental Protocol: Bromination

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (filled with CaCl₂). The entire apparatus should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: Charge the flask with 3,3,4,4,4-pentafluorobut-1-ene (14.6 g, 0.1 mol) [1][2]and an inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) (100 mL). Cool the flask to 0 °C in an ice-water bath.

-

Bromine Addition: Dissolve molecular bromine (16.0 g, 0.1 mol) in 20 mL of the same inert solvent and place it in the dropping funnel. Add the bromine solution dropwise to the stirred alkene solution over approximately 1 hour. The characteristic reddish-brown color of bromine should disappear as it reacts. [5]Maintain the temperature at 0 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine. Transfer the mixture to a separatory funnel, wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude 1,2-dibromo-3,3,4,4,4-pentafluorobutane can be used in the next step without further purification or can be purified by vacuum distillation.

Data Summary: Bromination Reaction

| Parameter | Value |

| Starting Material | 3,3,4,4,4-pentafluorobut-1-ene |

| Reagent | Molecular Bromine (Br₂) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | ~3 hours |

| Expected Product | 1,2-dibromo-3,3,4,4,4-pentafluorobutane |

| Expected Yield | >90% (Crude) |

Part B: Synthesis of this compound

Core Principle: Base-Mediated E2 Elimination

The dehydrohalogenation of alkyl halides is a classic elimination reaction used to form alkenes. [6][7]When treated with a strong, non-nucleophilic base, 1,2-dibromo-3,3,4,4,4-pentafluorobutane undergoes a β-elimination reaction. The mechanism is typically a concerted E2 (elimination, bimolecular) process. A strong base, such as potassium hydroxide in ethanol, abstracts a proton from the carbon adjacent (β-position) to one of the bromine atoms. Simultaneously, the C-H bond breaks, a new π-bond forms, and the bromide ion on the adjacent carbon (α-position) departs as the leaving group. [8] For the intermediate 1,2-dibromo-3,3,4,4,4-pentafluorobutane, there are two possible protons that can be abstracted, leading to two potential regioisomeric products. The abstraction of a proton from C1 would lead to the desired product, this compound. Due to the high acidity of the proton at C1 (adjacent to the electron-withdrawing bromine), this is the kinetically and thermodynamically favored pathway. The use of an alcoholic KOH solution at reflux provides the necessary conditions to drive this elimination. [7][9]

Caption: Concerted E2 elimination mechanism.

Experimental Protocol: Dehydrobromination

-

Reactor Setup: Use a similar setup as in Part A: a three-necked round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging the Flask: Prepare a solution of potassium hydroxide (KOH) (6.7 g, 0.12 mol) in ethanol (100 mL). Place this solution in the reaction flask.

-

Addition of Dibromide: Add the crude 1,2-dibromo-3,3,4,4,4-pentafluorobutane (30.6 g, 0.1 mol) from Part A to the ethanolic KOH solution.

-

Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a low-boiling point organic solvent such as diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation. The final product, this compound, is a volatile liquid and should be purified by fractional distillation under atmospheric pressure.

Data Summary: Dehydrobromination Reaction

| Parameter | Value |

| Starting Material | 1,2-dibromo-3,3,4,4,4-pentafluorobutane |

| Reagent | Potassium Hydroxide (KOH) |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 2-4 hours |

| Expected Product | This compound |

| Expected Yield | 70-85% |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence and integration of the vinyl protons.

-

¹⁹F NMR: To characterize the pentafluoroethyl group.

-

¹³C NMR: To identify all unique carbon environments.

-

GC-MS: To confirm the molecular weight and assess purity.

Safety and Handling

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Potassium Hydroxide (KOH): Caustic and can cause severe burns. Avoid contact with skin and eyes.

-

Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work away from ignition sources.

-

Fluorinated Compounds: While generally stable, fluorinated organic compounds should be handled with care. The final product is volatile.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence of electrophilic bromination of 3,3,4,4,4-pentafluorobut-1-ene, followed by a base-mediated dehydrobromination. This methodology relies on fundamental, well-established organic reactions, ensuring a high degree of reproducibility and scalability. The resulting product is a versatile intermediate, poised for use in the development of novel pharmaceuticals and advanced materials.

References

-

SIUE Chemistry. (n.d.). Elimination Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine atom(s) Substitution and/or Elimination Reactions from CF3, and CF2 Perfluoroalkyl groups of Organofluorinated Compounds. Retrieved from [Link]

-

ACS Publications. (2006). α- and β-Fluorine Elimination Reactions Induced by Reduction of Iridium−Fluoroalkyl Complexes. Selective Formation of Fluoroalkylidene and Hydrofluoroalkene Ligands. Organometallics. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from [Link]

-

ResearchGate. (2009). The Competition Between Elimination Pathways in the Reactions of a Wide Variety of Bases with 2-Fluoro and 2-Chlorobutane in the Gas Phase. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

-

Filo. (2024). The mechanism to show which three fluoroalkenes are formed by the reaction of (S)-2-bromo-2-fluorobutane with methoxide ion in methanol. Retrieved from [Link]

-

Chemguide. (n.d.). Halogenation of Alkenes. Retrieved from [Link]

-

BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,4,4,4-Pentafluorobut-1-ene. Retrieved from [Link]

-

precisionFDA. (n.d.). 3,3,4,4,4-PENTAFLUORO-1-BUTENE. Retrieved from [Link]

-

Aus-e-tute. (n.d.). Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial. Retrieved from [Link]

-

ResearchGate. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]

-

YouTube. (2023). 1,4 Dibromobutane synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-3-fluorobutane. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). formation of alkenes by the strong base action on haloalkanes dehydrohalogenation reaction haloalkanes halogenoalkanes alkyl halides advanced A level organic chemistry revision notes. Retrieved from [Link]

-

Quora. (2017). When alkyl halide is treated with alcoholic KOH, what are the products?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. Retrieved from [Link]

-

Quora. (2020). Why is 2,2-dibromo-3-4-fluorobutane the incorrect name for the structure below? CH3-CBr2-CHF-CH2F. Retrieved from [Link]

Sources

- 1. 3,3,4,4,4-Pentafluorobut-1-ene | C4H3F5 | CID 78990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 3,3,4,4,4-PENTAFLUOROBUTENE-1 | 374-27-6 [chemicalbook.com]

- 4. 374-27-6 CAS MSDS (3,3,4,4,4-PENTAFLUOROBUTENE-1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. formation of alkenes by the strong base action on haloalkanes dehydrohalogenation reaction haloalkanes halogenoalkanes alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene

Introduction: The Analytical Power of ¹⁹F NMR in Modern Chemistry

In the landscape of modern chemical analysis, particularly within pharmaceutical and materials science research, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a uniquely powerful tool.[1] The fluorine-19 isotope's 100% natural abundance and high gyromagnetic ratio make it highly sensitive to NMR detection, comparable to proton (¹H) NMR.[2][3][4] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, which can span over 800 ppm.[2][3][5] This wide dispersion offers exceptional resolution, allowing for detailed interrogation of the local electronic environment of each fluorine nucleus within a molecule.[1]

This guide provides an in-depth exploration of the ¹⁹F NMR analysis of 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene, a fluorinated alkene of interest in synthetic chemistry. We will delve into the theoretical underpinnings of its ¹⁹F NMR spectrum, provide a detailed experimental protocol, and offer insights into spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of ¹⁹F NMR for structural elucidation and purity assessment of fluorinated compounds.

Molecular Structure and Predicted Spectral Characteristics

This compound (C₄H₂BrF₅) possesses a unique arrangement of fluorine atoms that gives rise to a complex and informative ¹⁹F NMR spectrum.[6][7][8] The molecule contains a terminal vinyl group, a bromine atom at the 2-position, a difluoro-substituted carbon (CF₂), and a trifluoromethyl group (CF₃).

The key to interpreting the spectrum lies in understanding the distinct electronic environments of the CF₂ and CF₃ groups and the spin-spin coupling (J-coupling) interactions between them, as well as with the vinyl protons.[9]

Expected Chemical Shifts:

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.[1][10] Based on typical ranges for organofluorine compounds, we can predict the approximate chemical shifts for the two distinct fluorine environments in our target molecule.[11]

| Fluorine Group | Typical Chemical Shift Range (ppm vs. CFCl₃) | Predicted Shift for this compound |

| -CF₃ | -50 to -70 | Expected in the upfield region of the spectrum |

| -CF₂- | -80 to -140 | Expected to be shifted further upfield relative to the -CF₃ group |

Note: These are approximate values and can be influenced by solvent, temperature, and other factors.[10]

Spin-Spin Coupling (J-Coupling):

J-coupling provides crucial information about the connectivity of atoms within a molecule.[12] In this compound, we anticipate the following key coupling interactions:

-

³J(F-F) Coupling: A three-bond coupling between the CF₃ and CF₂ groups. This will cause the CF₃ signal to appear as a triplet and the CF₂ signal to appear as a quartet. The magnitude of this coupling is typically in the range of 5-15 Hz.

-

⁴J(H-F) and ⁵J(H-F) Coupling: Long-range coupling between the vinyl protons and the fluorine nuclei of the CF₂ and CF₃ groups. These couplings are generally smaller but can provide additional structural confirmation.

The interplay of these chemical shifts and coupling constants will result in a unique spectral fingerprint for this compound.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The acquisition of a high-quality ¹⁹F NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and considerations.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and is free of fluorine-containing impurities. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.

-

Concentration: The optimal concentration depends on the spectrometer and the specific experiment. A concentration range of 10-50 mM is generally suitable for routine analysis.[13]

-

Reference Standard: An internal or external reference standard is crucial for accurate chemical shift referencing. While trichlorofluoromethane (CFCl₃) is the primary reference (0 ppm), its volatility and environmental concerns have led to the use of secondary standards like trifluorotoluene or hexafluorobenzene.[14]

-

Filtration: To ensure the best possible resolution, filter the sample solution to remove any particulate matter. A Pasteur pipette with a small cotton plug is an effective filter.[13]

-

NMR Tube: Use a high-quality NMR tube to minimize spectral artifacts. The solution volume should be sufficient to cover the detection region of the NMR probe, typically around 0.6-0.7 mL.[13]

Instrument Setup and Data Acquisition

-

Spectrometer Tuning: Tune the NMR probe to the fluorine-19 frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is usually sufficient for a standard 1D ¹⁹F NMR spectrum.

-

Spectral Width: Set a wide spectral width to encompass the entire range of expected fluorine chemical shifts (e.g., -250 to 50 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient.

-

Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹H decoupling) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings. However, acquiring a coupled spectrum can provide valuable structural information.

-

Data Processing and Spectral Interpretation

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the internal or external standard.

-

Integration: Integrate the signals to determine the relative ratios of the different fluorine environments. For this compound, the integral ratio of the CF₂ to CF₃ signals should be 2:3.

-

Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) from the peak splittings.

Interpreting the Spectrum of this compound

The ¹⁹F NMR spectrum is expected to show two main multiplets:

-

A quartet corresponding to the -CF₂- group, split by the three adjacent fluorine atoms of the -CF₃ group.

-

A triplet corresponding to the -CF₃ group, split by the two adjacent fluorine atoms of the -CF₂- group.

The measured coupling constant for both multiplets should be identical, confirming the coupling interaction between these two groups. Further fine splitting may be observed due to long-range couplings with the vinyl protons, which can be confirmed by acquiring a proton-coupled ¹⁹F NMR spectrum.

Visualizing the Spin System

The coupling relationships within this compound can be visualized as a spin system.

Caption: Spin-spin coupling network in this compound.

Conclusion: A Self-Validating Analytical Approach

The ¹⁹F NMR analysis of this compound provides a robust and self-validating system for structural confirmation and purity assessment. The distinct chemical shifts of the CF₂ and CF₃ groups, combined with the characteristic triplet-quartet coupling pattern, create a unique spectral signature. The integral ratio of 2:3 further validates the presence and relative abundance of these two fluorine environments. By following the detailed experimental and data processing protocols outlined in this guide, researchers can confidently utilize ¹⁹F NMR to characterize this and other complex fluorinated molecules, ensuring the scientific integrity of their work.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link].

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link].

-

Slideshare. Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link].

-

University of Ottawa. 19Flourine NMR. uOttawa. Available at: [Link].

-

Western University. NMR Sample Preparation. Western University. Available at: [Link].

-

Scribd. Fluorine NMR: Analyzing F-19 Compounds. Scribd. Available at: [Link].

-

Quora. How to interpret the 19F NMR spectra. Quora. Available at: [Link].

-

ACS Publications. A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. ACS Publications. Available at: [Link].

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link].

-

UC Santa Barbara. Fluorine NMR. UCSB Chemistry and Biochemistry. Available at: [Link].

-

ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Publications. Available at: [Link].

-

National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH. Available at: [Link].

-

Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. Wiley Science Solutions. Available at: [Link].

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link].

-

National Institutes of Health. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. NIH. Available at: [Link].

-

Wiley Science Solutions. NMR Spectral Databases. Wiley Science Solutions. Available at: [Link].

-

ScienceDirect. The relative signs of fluorine N.M.R. spin coupling constants by double irradiation. ScienceDirect. Available at: [Link].

-

University of Wisconsin-Madison. NMR Spectroscopy. Hans Reich NMR Collection. Available at: [Link].

-

ResearchGate. ³¹P{¹H} (left), ¹⁹F (right) and ¹⁹F{¹H} NMR spectra of the vinyl complex [Au(PhC=C(F)CH3)(SPhos)] (2). ResearchGate. Available at: [Link].

-

Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. Available at: [Link].

-

Slideshare. 19 f chemical shifts and coupling constants. Slideshare. Available at: [Link].

-

Separation Science. Certified reference materials for quantitative NMR. Separation Science. Available at: [Link].

-

University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. Hans Reich NMR Collection. Available at: [Link].

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link].

-

National Institutes of Health. 19F chemical library and 19F-NMR for a weakly bound complex structure. NIH. Available at: [Link].

-

Wikipedia. J-coupling. Wikipedia. Available at: [Link].

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link].

-

National Institutes of Health. 19F NMR as a tool in chemical biology. NIH. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. scribd.com [scribd.com]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. scbt.com [scbt.com]

- 7. 2-BROMO-3,3,4,4,4-PENTAFLUORO-1-BUTENE | 68318-95-6 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. J-coupling - Wikipedia [en.wikipedia.org]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]

Technical Guide: Physicochemical Characterization of Novel Bromofluorocarbons - A Case Study of C4H2BrF5

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction to Bromofluorocarbons

Bromofluorocarbons are a class of organic compounds containing carbon, bromine, and fluorine. The unique electronegativity and size of these halogen atoms impart distinct properties to the carbon skeleton. The presence of both bromine and fluorine in the same molecule can lead to a complex interplay of inductive and steric effects, resulting in a wide range of chemical and physical behaviors. In the context of drug development, the strategic incorporation of such halogens can be used to modulate a compound's pharmacokinetic and pharmacodynamic profile. Therefore, the accurate determination of the fundamental physical properties of new bromofluorocarbons like C4H2BrF5 is a critical first step in their evaluation.

Theoretical Considerations: Isomerism and Physical Properties of C4H2BrF5

The molecular formula C4H2BrF5 can correspond to a multitude of structural isomers. The arrangement of the carbon atoms (e.g., a butane or isobutane backbone) and the positions of the bromine and fluorine atoms will significantly influence the intermolecular forces and, consequently, the boiling point and density.

2.1. Impact on Boiling Point

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For C4H2BrF5 isomers, the key forces at play are London dispersion forces and dipole-dipole interactions.

-

London Dispersion Forces: These forces increase with the surface area of the molecule. Linear or less branched isomers of C4H2BrF5 will have a larger surface area, leading to stronger dispersion forces and thus a higher boiling point compared to their more compact, highly branched counterparts.[1]

-

Dipole-Dipole Interactions: The C-F and C-Br bonds are polar, creating a net dipole moment in most C4H2BrF5 isomers. The magnitude of this dipole moment will depend on the symmetrical arrangement of the halogen atoms. Isomers with a higher net dipole moment will exhibit stronger dipole-dipole interactions, resulting in a higher boiling point.[2][3]

2.2. Impact on Density

Density is a measure of mass per unit volume. For isomers of C4H2BrF5, the mass is constant. Therefore, density will be inversely proportional to the molar volume.

-

Molecular Packing: The efficiency with which molecules can pack together in the liquid state affects the volume. More compact, symmetrical, or branched isomers often pack more efficiently, leading to a smaller molecular volume and thus a higher density.[1]

-

Atomic Mass: The high atomic masses of bromine and fluorine contribute to a generally higher density for these compounds compared to their non-halogenated hydrocarbon analogs. The specific placement of the heavy bromine atom can also influence the molecule's center of mass and packing efficiency.

Experimental Determination of Boiling Point

For a novel compound available in small quantities, the Thiele tube method is a highly suitable technique for accurate boiling point determination.[4]

3.1. Principle

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In the Thiele tube method, a small sample is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from an inverted capillary tube, and the liquid re-enters the capillary upon cooling, is recorded as the boiling point.[4]

3.2. Experimental Protocol

-

Sample Preparation: Place approximately 0.5 mL of the C4H2BrF5 liquid sample into a small, clean, and dry test tube.

-

Capillary Tube Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to just above the top of the side arm.

-

Heating: Immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level. Begin heating the side arm of the Thiele tube gently with a micro-burner. The design of the Thiele tube ensures uniform heating of the oil via convection currents.[4]

-

Observation and Measurement: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat.

-

Boiling Point Determination: Allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4]

-

Pressure Correction: Record the atmospheric pressure. If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

3.3. Visualization of the Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Experimental Determination of Density

The pycnometer method is a precise technique for determining the density of a liquid by accurately measuring a fixed volume of it.[2]

4.1. Principle

A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and filled with the sample liquid, the density of the sample can be calculated.[5]

4.2. Experimental Protocol

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₁.

-

Temperature Measurement: Measure and record the temperature of the water, T.

-

Volume Calculation: Using a reference table, find the density of water, ρwater, at temperature T. Calculate the volume of the pycnometer, V, using the formula: V = (m₁ - m₀) / ρwater.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the C4H2BrF5 sample, again ensuring no air bubbles and drying the exterior. Weigh the filled pycnometer and record the mass as m₂.

-

Density Calculation: Calculate the density of the C4H2BrF5 sample, ρsample, using the formula: ρsample = (m₂ - m₀) / V.

4.3. Visualization of the Density Determination Workflow

Caption: Workflow for Density Determination using a Pycnometer.

Data Presentation

All quantitative data should be summarized in a clear and organized manner.

Table 1: Physical Properties of C4H2BrF5 Isomers

| Property | Isomer A | Isomer B | Isomer C |

|---|---|---|---|

| Boiling Point (°C) | Experimentally Determined | Experimentally Determined | Experimentally Determined |

| Atmospheric Pressure (mmHg) | Recorded Pressure | Recorded Pressure | Recorded Pressure |

| Corrected Boiling Point (°C) | Calculated Value | Calculated Value | Calculated Value |

| Density (g/cm³ at T°C) | Experimentally Determined | Experimentally Determined | Experimentally Determined |

Conclusion

The experimental determination of fundamental physical properties such as boiling point and density is a cornerstone of chemical research and development. For novel compounds like C4H2BrF5, where literature data is absent, the application of established and precise methodologies is paramount. This guide provides the theoretical framework and practical, step-by-step protocols to empower researchers to confidently characterize such new chemical entities. The accurate data obtained through these methods will serve as a critical foundation for any further investigation into the applications of C4H2BrF5 and other novel bromofluorocarbons.

References

- Experiment name / Determination of Boiling point. (n.d.).

- Rank the following isomers in order of increasing boiling point, and explain the reasons for your order of ranking. (n.d.). Pearson.

- Density Determination by Pycnometer. (n.d.).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Compare Boiling Point of Isomers. (n.d.). Chemistry Guru.

- Pycnometer. (2008, February 24). Chemical Engineering | University of Utah.

- DENSITY DETERMINATION BY PYCNOMETER. (n.d.).

- Branching, and Its Affect On Melting and Boiling Points. (2010, July 9). Master Organic Chemistry.

Sources

An In-depth Technical Guide to 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene: Stability and Reactivity for Advanced Synthesis

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene, a versatile fluorinated building block. The document delves into the core physicochemical properties, stability profile, and diverse reactivity of this compound, offering valuable insights for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices and provides actionable protocols for key synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Through a synthesis of technical data and practical expertise, this guide aims to empower scientists to effectively harness the synthetic potential of this unique reagent.

Introduction

This compound, with the CAS number 68318-95-6, is a fluorinated alkene that has garnered significant interest as a building block in organic synthesis.[1] Its structure, featuring a terminal double bond, a vinylic bromine atom, and a sterically demanding pentafluoroethyl group, bestows it with a unique combination of stability and reactivity. This guide will explore these characteristics in detail, providing both foundational knowledge and advanced application insights.

The strategic placement of the pentafluoroethyl group significantly influences the electronic nature of the double bond, making the compound susceptible to a range of chemical transformations. This electron-withdrawing effect is pivotal to understanding its reactivity profile, which will be discussed in subsequent sections. For professionals in pharmaceutical and agrochemical research, the ability to introduce the pentafluoroethyl moiety into organic molecules is of high value, as this group can enhance metabolic stability, lipophilicity, and binding affinity.[2]

Physicochemical and Stability Profile

A thorough understanding of a reagent's physical properties and stability is paramount for its safe and effective use in synthesis. This section outlines the key physicochemical data for this compound and discusses its stability under various conditions.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 68318-95-6 | [1][3] |

| Molecular Formula | C₄H₂BrF₅ | [1] |

| Molecular Weight | 224.95 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Purity | Typically ≥ 98% | [1][4] |

Note: Boiling point and density data are not consistently reported across publicly available sources and should be determined empirically for specific lots.

Stability and Handling

Thermal Stability: Fluorinated compounds often exhibit high thermal stability due to the strength of the carbon-fluorine bond.[2] While specific data for this compound is not extensively published, analogous compounds suggest it is stable under typical laboratory conditions.[4] However, prolonged heating at elevated temperatures should be avoided to prevent potential decomposition or polymerization.

Chemical Stability: The compound's reactivity is heightened by the presence of both a bromine atom and fluorine substituents.[4] It should be handled with care and stored under an inert atmosphere, away from strong oxidizing agents, strong bases, and reactive metals. The electron-deficient nature of the alkene bond makes it susceptible to attack by strong nucleophiles.

Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances. Refrigeration (2-8 °C) is advisable for long-term storage to minimize potential degradation.[4]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to participate in a variety of organic reactions. The interplay between the vinylic bromide and the electron-withdrawing pentafluoroethyl group dictates its reactivity.

Nucleophilic Vinylic Substitution

The electron-withdrawing nature of the pentafluoroethyl group makes the vinylic carbon attached to the bromine atom electrophilic and thus susceptible to nucleophilic attack. This is a departure from typical vinylic systems, which are often unreactive towards nucleophiles. This enhanced reactivity allows for the displacement of the bromide ion by a range of nucleophiles, providing a direct route to highly functionalized fluorinated alkenes.

Causality of Reactivity: The strong inductive effect of the adjacent CF₂ and CF₃ groups polarizes the C-Br bond and stabilizes the negative charge buildup in the transition state of a nucleophilic attack, thereby facilitating the substitution reaction. This is analogous to the mechanism of Nucleophilic Aromatic Substitution (SNAAr), where electron-withdrawing groups are essential for activating the ring towards nucleophilic attack.[5]

Experimental Protocol: Nucleophilic Vinylic Substitution with a Thiol

This protocol provides a generalized procedure for the substitution of the vinylic bromine with a thiol, a common transformation for creating sulfur-containing fluorinated compounds.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) (1.2 equivalents) to the solvent.

-

Nucleophile Addition: Add the desired thiol (1.1 equivalents) to the mixture and stir until the base fully dissolves.

-

Substrate Addition: Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired substituted alkene.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the starting material's vinylic proton signal and the appearance of new signals corresponding to the product, along with the correct mass-to-charge ratio, will validate the transformation.

Caption: Workflow for nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The vinylic bromide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds.[6][7]

Expertise in Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. For Suzuki couplings with arylboronic acids, a catalyst system such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos is often effective. The bulky and electron-rich nature of these ligands facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk tube, combine the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Solvent and Substrate Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) followed by this compound (1.0 equivalent).

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the coupled product.

Caption: Catalytic cycle of Suzuki cross-coupling.

Radical Reactions

The double bond in this compound can also participate in radical addition reactions. The regioselectivity of the addition is influenced by the stability of the resulting radical intermediate. Often, the radical will add to the terminal CH₂ group, leading to a more stable radical at the carbon bearing the pentafluoroethyl group. This reactivity is analogous to that of other fluorinated alkenes.[8][9]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a vinylic bromide and a pentafluoroethyl group, allow it to undergo a range of useful transformations. A solid understanding of its stability and reactivity, as outlined in this guide, is crucial for leveraging its full synthetic potential. By carefully selecting reaction conditions and understanding the underlying mechanistic principles, researchers can effectively incorporate this building block into complex molecules, paving the way for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

Guidechem. (n.d.). 2-bromo-3,3,4,4,4-pentafluoro-1-butene. Retrieved from Guidechem website.[10]

-

ChemicalBook. (2024). 2-BROMO-3,3,4,4,4-PENTAFLUORO-1-BUTENE | 68318-95-6. Retrieved from ChemicalBook website.[3]

-

LookChem. (n.d.). Cas 916134-86-6, 1-BROMO-3,3,4,4,4-PENTAFLUOROBUT-1-ENE. Retrieved from LookChem website.[11]

-

Santa Cruz Biotechnology. (n.d.). 2-Bromo-3,3,4,4,4-pentafluoro-1-butene | CAS 68318-95-6. Retrieved from SCBT website.[1]

-

Chem-Impex. (n.d.). 4-Bromo-3,3,4,4-tetrafluoro-1-butene. Retrieved from Chem-Impex website.[4]

-

Beilstein Journals. (2022). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from Beilstein Journals website.[12]

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. Retrieved from RSC Publishing website.[13]

-

Sigma-Aldrich. (n.d.). 2-Bromo-3,3,4,4,4-pentafluoro-1-butene. Retrieved from Sigma-Aldrich website.[14]

-

PubChem. (n.d.). 3,3,4,4,4-Pentafluorobut-1-ene. Retrieved from PubChem website.[15]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from Organic Chemistry Portal website.[8]

-

Journal of the Chemical Society C: Organic. (1969). Addition of free radicals to unsaturated systems. Part XIX. The direction of radical addition to 1,1,1-trifluorobut-2-ene. Retrieved from RSC Publishing website.[9]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry website.[5]

-

PubMed Central. (2016). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Retrieved from PubMed Central website.[6]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from MDPI website.[7]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Fluorine: Applications of 4-Bromo-3,3,4,4-tetrafluoro-1-butene. Retrieved from the company's website.[2]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-BROMO-3,3,4,4,4-PENTAFLUORO-1-BUTENE | 68318-95-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi-res.com [mdpi-res.com]

- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 9. Addition of free radicals to unsaturated systems. Part XIX. The direction of radical addition ot 1,1,1-trifluorobut-2-ene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Page loading... [guidechem.com]

- 11. Cas 916134-86-6,1-BROMO-3,3,4,4,4-PENTAFLUOROBUT-1-ENE | lookchem [lookchem.com]

- 12. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 13. Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. 2-Bromo-3,3,4,4,4-pentafluoro-1-butene | 68318-95-6 [sigmaaldrich.com]

- 15. 3,3,4,4,4-Pentafluorobut-1-ene | C4H3F5 | CID 78990 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the IUPAC Nomenclature of C₄H₂BrF₅ Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C₄H₂BrF₅ represents a fascinating challenge in chemical nomenclature. As a polysubstituted haloalkane, it can exist in numerous structural forms, or isomers, each possessing unique physical and chemical properties. For professionals in drug development and chemical research, the ability to unambiguously identify and name these isomers is not merely an academic exercise; it is a fundamental requirement for patent applications, regulatory submissions, and reproducible scientific communication. This guide provides a systematic and in-depth exploration of the principles required to name the isomers of C₄H₂BrF₅ according to the rigorous standards set by the International Union of Pure and Applied Chemistry (IUPAC). We will dissect the logic behind the nomenclature rules and apply them to representative isomers derived from both linear and branched carbon backbones.

PART 1: Foundational Principles of IUPAC Nomenclature for Halogenated Alkanes

The IUPAC system provides a set of rules to generate systematic names for organic compounds, ensuring that every distinct compound has a unique and descriptive name.[1][2] For halogenated alkanes like the isomers of C₄H₂BrF₅, the core principles of substitutive nomenclature are applied.[2]

Pillar 1: Identifying the Parent Hydrocarbon Chain

The first step is to identify the longest continuous chain of carbon atoms. For a four-carbon alkane, this chain can be either a straight chain (butane) or a branched chain (isobutane, systematically named 2-methylpropane).[3][4] This parent chain forms the suffix of the IUPAC name.

Pillar 2: Numbering the Carbon Chain - The Lowest Locant Rule

Once the parent chain is identified, it must be numbered. The primary directive is the "lowest locant rule," which dictates that the chain should be numbered from the end that gives the substituents the lowest possible numbers (locants) at the first point of difference.[3][5] When comparing different numbering schemes, the one that has the smaller number at the first point of difference is chosen.

Pillar 3: Naming and Ordering Substituents

Each halogen atom attached to the parent chain is treated as a substituent and is denoted by a prefix: "bromo" for bromine and "fluoro" for fluorine.[6][7] When multiple substituents are present, they are listed in alphabetical order, irrespective of their locant numbers.[5][7] Crucially, numerical prefixes such as "di-", "tri-", and "penta-" are not considered when alphabetizing.[3] Therefore, "bromo" will always precede "fluoro".

PART 2: Structural Isomers of C₄H₂BrF₅ Based on the Butane Backbone

The linear four-carbon chain of butane provides a scaffold for numerous positional isomers. The placement of the single bromine atom and five fluorine atoms dictates the final IUPAC name. Below, we analyze representative examples to illustrate the application of the nomenclature rules.

Example Isomer 1: 1-Bromo-1,1,2,3,4-pentafluorobutane

This isomer demonstrates a scenario where substituents are spread across the butane chain.

-

Structure Derivation: A bromine and two fluorine atoms are placed on carbon-1, with the remaining three fluorine atoms on carbons 2, 3, and 4.

-

Nomenclature Analysis:

-

Parent Chain: The longest continuous chain has four carbon atoms, so the parent name is butane .

-

Numbering:

-

Numbering from left to right gives the substituents locants: 1 (Bromo), 1, 1, 2, 3, 4 (Fluoro). The set of locants is (1, 1, 1, 2, 3, 4).

-

Numbering from right to left gives: 1 (Fluoro), 2 (Fluoro), 3 (Fluoro), 4 (Bromo), 4, 4 (Fluoro). The set of locants is (1, 2, 3, 4, 4, 4).

-

Comparing the sets (1,1,1,2,3,4) and (1,2,3,4,4,4), the first set has a lower number at the second position (1 vs. 2). Therefore, numbering from left to right is correct.

-

-

Alphabetical Ordering: "Bromo" comes before "fluoro".

-

-

Final IUPAC Name: Combining these elements yields 1-Bromo-1,1,2,3,4-pentafluorobutane .

Caption: Structure of 1-Bromo-1,1,2,3,4-pentafluorobutane

Example Isomer 2: 2-Bromo-1,1,1,4,4-pentafluorobutane

This example highlights the importance of the first point of difference in the lowest locant rule.

-

Structure Derivation: The bromine atom is on carbon-2, with three fluorine atoms on carbon-1 and two on carbon-4.

-

Nomenclature Analysis:

-

Parent Chain: The parent is butane .

-

Numbering:

-

Numbering from left to right gives locants: 2 (Bromo), 1, 1, 1, 4, 4 (Fluoro). The set is (1, 1, 1, 2, 4, 4).

-

Numbering from right to left gives: 3 (Bromo), 1, 1, 4, 4, 4 (Fluoro). The set is (1, 1, 3, 4, 4, 4).

-

Comparing (1,1,1,2,4,4) and (1,1,3,4,4,4), the first set is lower at the fourth position (2 vs. 3) and is therefore correct.

-

-

Alphabetical Ordering: "Bromo" is listed before "fluoro".

-

-

Final IUPAC Name: The correct name is 2-Bromo-1,1,1,4,4-pentafluorobutane .

Caption: Structure of 2-Bromo-1,1,1,4,4-pentafluorobutane

PART 3: Structural Isomers of C₄H₂BrF₅ Based on the 2-Methylpropane Backbone

When the carbon skeleton is branched, the parent chain is shorter, and a methyl group is treated as another substituent.

Example Isomer 3: 1-Bromo-1,1,3,3,3-pentafluoro-2-methylpropane

-

Structure Derivation: The parent chain is propane with a methyl group at C2. The bromine and two fluorines are on C1, and three fluorines are on C3.

-

Nomenclature Analysis:

-

Parent Chain: The longest continuous chain contains three carbons, so the parent is propane .

-

Substituents: We have one "bromo", five "fluoro", and one "methyl" group.

-

Numbering:

-

Numbering from the left gives: 1 (Bromo), 1, 1 (Fluoro), 2 (Methyl), 3, 3, 3 (Fluoro). The locant set is (1, 1, 1, 2, 3, 3, 3).

-

Numbering from the right gives: 1, 1, 1 (Fluoro), 2 (Methyl), 3 (Bromo), 3, 3 (Fluoro). The locant set is (1, 1, 1, 2, 3, 3, 3).

-

In this case, both numbering schemes produce the exact same set of locants. When this occurs, alphabetical order of the substituents determines the numbering direction. "Bromo" at position 1 takes precedence over "fluoro" at position 1. Therefore, numbering from the left is correct.

-

-

Alphabetical Ordering: The substituents are listed as: bromo , fluoro , methyl .

-

-

Final IUPAC Name: 1-Bromo-1,1,3,3,3-pentafluoro-2-methylpropane .

Caption: Structure of 1-Bromo-1,1,3,3,3-pentafluoro-2-methylpropane

PART 4: Summary of Representative Isomers

The systematic application of IUPAC rules allows for the precise naming of any potential isomer. The following table summarizes the nomenclature for the isomers discussed in this guide.

| Molecular Structure Sketch | Parent Chain | Substituent Locants (Correct Numbering) | Alphabetical Order | Final IUPAC Name |

| Br(F)₂C-CHF-CHF-CH₂F | Butane | 1 ,1,1,2,3,4 | Bromo, Fluoro | 1-Bromo-1,1,2,3,4-pentafluorobutane |

| F₃C-CH(Br)-CH₂-CF₂H | Butane | 1 ,1,1,2 ,4,4 | Bromo, Fluoro | 2-Bromo-1,1,1,4,4-pentafluorobutane |

| Br(F)₂C-CH(CH₃)-CF₃ | Propane | 1 ,1,1,2 ,3,3,3 | Bromo, Fluoro, Methyl | 1-Bromo-1,1,3,3,3-pentafluoro-2-methylpropane |

Conclusion

The nomenclature of complex molecules such as the isomers of C₄H₂BrF₅ is governed by a clear and logical set of IUPAC rules. By systematically identifying the parent chain, applying the lowest locant rule, and alphabetizing substituents, a unique and descriptive name can be generated for any given structure. This process is essential for the precise communication required in scientific research, ensuring that the specific isomer being studied or synthesized is unambiguously identified. Mastery of these principles is a core competency for any professional operating in the fields of chemistry and drug development.

References

Sources

- 1. chemistry-ai.com [chemistry-ai.com]

- 2. iupac.org [iupac.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. How to name halogenoalkanes haloalkanes alkyl halides structure nomenclature general empirical structural skeletal displayed formula isomers molecules CFC CFCs HCFC HCFCs HFC HFCs chloroalkanes bromoalkanes chloroethanes bromoethanes chloropropanes bromopropanes molecules chlorobutanes bromobutanes cyclohaloalkane chlorocyclopropanes chlorocyclobutanes chlorocyclopentanes chlorocyclohexanes GCE AS A2 A level organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Butenes

Abstract: This guide provides a comprehensive technical overview of the discovery, synthesis, and historical development of fluorinated butenes. From their theoretical conception in the burgeoning field of organofluorine chemistry to their modern-day applications as vital industrial chemicals, this document traces the scientific journey of these unique molecules. We will explore the evolution of synthetic methodologies, delve into the distinct properties of key isomers, and present detailed protocols for their preparation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the causality behind the science and application of fluorinated butenes.

The Genesis of Fluorinated Butenes: A Historical Perspective

The story of fluorinated butenes is intrinsically linked to the broader history of organofluorine chemistry, a field that began even before the isolation of elemental fluorine itself.[1] The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride.[1][2] However, the field remained relatively niche due to the extreme reactivity and hazardous nature of fluorinating agents.[1]

The mid-20th century marked a significant turning point, driven by wartime research and the burgeoning demand for new materials with exceptional properties.[1][3] The development of chlorofluorocarbons (CFCs) as refrigerants by companies like DuPont in the 1930s and 1940s showcased the immense commercial potential of organofluorine compounds.[4] It was within this context of intense innovation that chemists began to explore the synthesis and properties of more complex fluorinated molecules, including fluorinated butenes.

The first synthesis of a hexafluorobutene isomer was reported as early as 1952 by Robert N. Haszeldine at the University of Cambridge.[5] This pioneering work laid the foundation for future research into this class of compounds. Early efforts were often characterized by challenging synthetic routes and low yields, but they were crucial in establishing the fundamental chemistry of these molecules.

Evolution of Synthetic Strategies: From Classical to Catalytic

The synthesis of fluorinated butenes has evolved significantly over the decades, moving from harsh reaction conditions to more sophisticated and selective catalytic methods. The choice of synthetic route is often dictated by the desired isomer and the availability of starting materials.

Dehydrohalogenation of Fluorinated Butanes

One of the most fundamental and widely used methods for synthesizing alkenes is dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate.[6] This reaction is typically promoted by a strong base.[7]

In the context of fluorinated butenes, this involves the removal of a hydrogen atom and a halogen atom (like chlorine or fluorine) from an adjacent carbon on a saturated fluorinated butane precursor. The ease of elimination generally follows the trend Br > Cl > F, making dehydrofluorination more challenging than dehydrochlorination or dehydrobromination.[8]

A prominent industrial example is the synthesis of 1,3,3,3-tetrafluoropropene (HFO-1234ze) from 1,1,1,3,3-pentafluoropropane (HFC-245fa) via dehydrofluorination, often using a caustic solution.[9] This principle is extended to four-carbon systems to produce various fluorinated butenes.

Isomerization of Fluorinated Butenes

The specific arrangement of atoms in a fluorinated butene isomer dramatically influences its physical properties and applications. Therefore, controlling the isomeric composition is crucial. Catalytic isomerization allows for the conversion of one isomer to another, often more desirable, form.[10][11]

For instance, processes have been developed to convert cis-HFO-1234ze to the trans isomer, which may be more suitable for certain applications.[9] These reactions are typically carried out in the gas phase over a solid catalyst, such as fluorinated aluminum oxide or other Lewis acids.[11][12] The choice of catalyst and reaction conditions (temperature, pressure) is critical to achieving high selectivity for the desired isomer.[11]

Modern Synthetic Routes: A Case Study of HFO-1336mzz(Z)

The development of fourth-generation refrigerants and blowing agents, known as hydrofluoroolefins (HFOs), has spurred innovation in the synthesis of specific fluorinated butene isomers like (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)). This compound is valued for its low global warming potential (GWP) and non-flammability.[5][13]

One novel synthetic pathway starts from hexachlorobutadiene and proceeds in three main steps[14]:

-

Vapor-Phase Fluorination: Hexachlorobutadiene is fluorinated over a chromium-based catalyst to produce (E/Z)-2,3-dichlorohexafluoro-2-butene.

-

Liquid-Phase Dechlorination: The resulting dichlorohexafluorobutene is then dechlorinated using zinc in a solvent like DMF to yield 1,1,1,4,4,4-hexafluoro-2-butyne.

-

Gas-Phase Hydrogenation: Finally, the hexafluoro-2-butyne is selectively hydrogenated to Z-HFO-1336mzz using a specialized palladium-bismuth catalyst on a porous aluminum fluoride support.[14]

This multi-step synthesis highlights the intricate chemical transformations required to produce highly specific and valuable fluorinated butenes on an industrial scale.

Physicochemical Properties and Isomerism

Fluorinated butenes exist as several constitutional and stereoisomers, each with distinct physical properties.[15] The degree and position of fluorine substitution significantly impact boiling point, density, and reactivity. The strong carbon-fluorine bond, one of the strongest in organic chemistry, imparts high thermal and chemical stability to these molecules.[3][16]

| Compound Name | Isomer | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |

| 1,1,1,4,4,4-Hexafluoro-2-butene | (Z)-HFO-1336mzz | C4H2F6 | 164.05 | 33.4 | Low GWP, non-flammable working fluid[5][13] |

| 1,1,1,4,4,4-Hexafluoro-2-butene | (E)-HFO-1336mzz | C4H2F6 | 164.05 | 9 | Higher stability isomer |

| 1,3,3,3-Tetrafluoropropene | (E)-HFO-1234ze | C3H2F4 | 114.04 | -19 | Refrigerant, aerosol propellant |

| 2-Fluorobutane | N/A | C4H9F | 76.11 | 25-27 | Building block in synthesis |

Note: Properties can vary slightly based on the source and measurement conditions.

Key Applications Across Industries

The unique properties of fluorinated butenes have led to their adoption in a wide range of high-value applications.

-

Refrigerants and Foam Blowing Agents: The most significant modern application is in refrigeration and air conditioning systems. HFOs like HFO-1336mzz(Z) and HFO-1234ze are replacing older hydrofluorocarbons (HFCs) due to their significantly lower GWP.[5][13] Their thermodynamic properties make them efficient working fluids in organic Rankine cycles for waste heat recovery.[13]

-

Monomers for Fluoropolymers: Fluorinated butenes serve as monomers for the synthesis of specialty fluoropolymers.[17] These polymers are prized for their chemical inertness, thermal stability, and low surface energy, finding use in coatings, seals, and membranes.[18][19]

-

Agrochemicals and Pharmaceuticals: The introduction of fluorine into biologically active molecules can enhance their efficacy and metabolic stability.[20][21] Fluorinated butenes act as valuable building blocks in the synthesis of complex pharmaceuticals and agrochemicals.[22]

Experimental Protocol: Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

This protocol details the halogenation of (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes, a key step in the functionalization of fluorinated butenes to create versatile synthons for further chemical transformations.[23]

Objective: To synthesize 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane from a mixture of (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes.

Materials:

-

(E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene (1a,b)

-

Bromine (Br₂)

-

Inert solvent (e.g., CCl₄, if necessary)

-

UV lamp or direct sunlight

Apparatus:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser.

-

UV lamp (if sunlight is not used).

-

Distillation apparatus for purification.

Procedure:

-

Charge the round-bottom flask with (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene.

-

Begin stirring the solution and expose it to either direct sunlight or a UV lamp.

-

Slowly add bromine (Br₂) dropwise to the reaction mixture via the dropping funnel. The disappearance of the bromine color indicates the reaction is proceeding.

-

Continue the addition until a persistent bromine color is observed, indicating the reaction is complete.

-

Allow the reaction to stir for an additional 30 minutes under UV/sunlight to ensure full conversion.

-

The crude product, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (2), is obtained as a mixture of stereoisomers.

Purification:

-

The crude product can be purified by distillation under reduced pressure to yield the final product with high purity (>95%).

Causality: The carbon-carbon double bond in the hexafluorobut-2-ene is electron-rich and susceptible to electrophilic addition. Bromine acts as an electrophile, and the reaction is initiated by UV light or sunlight, which promotes the formation of bromine radicals, accelerating the addition across the double bond.[23]

Visualization of Synthetic Pathways

Logical Workflow for HFO-1336mzz(Z) Synthesis

The following diagram illustrates the multi-step industrial synthesis of Z-HFO-1336mzz from hexachlorobutadiene, showcasing the transformation of the carbon backbone and the sequential exchange and removal of halogen atoms.

Caption: Industrial synthesis pathway for Z-HFO-1336mzz.

Future Outlook

The field of fluorinated butenes continues to evolve, driven by the dual needs for high-performance materials and environmental sustainability. Research is now focusing on developing more efficient and greener synthetic routes, including biocatalytic methods which, while still nascent, offer the potential for highly selective fluorination under mild conditions.[24] Furthermore, as the "forever chemical" issue gains prominence, developing methods to recycle fluorine from waste streams is becoming a critical area of research, aiming for a circular fluorine economy.[25] The versatility of fluorinated butenes as synthons ensures their continued importance in the development of next-generation polymers, pharmaceuticals, and advanced materials.

References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276-289. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

Rice University. (n.d.). Milestones in Science: Pioneering Advances in Fluorine Chemistry. [Link]

-

American Chemical Society. (2020). Hexafluoro-2-butene. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. PubMed. [Link]

-

ResearchGate. (n.d.). Isomerization of cis-2-butene and trans-2-butene catalyzed by acid- and ion-exchanged smectite-type clays. [Link]

-

ResearchGate. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]

- Google Patents. (n.d.). US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene.

-

Wikipedia. (n.d.). Dehydrohalogenation. [Link]

-

Wikipedia. (n.d.). History of fluorine. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorobutene. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorobut-2-ene. PubChem Compound Database. [Link]

-

Scientific Research Publishing. (2015). The Research Progress of Hexafluorobutadiene Synthesis. [Link]

-

YouTube. (2021). Dehydrohalogenation in Organic Chemistry | E2 Mechanism & Alkyne Synthesis Explained. [Link]

-

Taylor & Francis. (n.d.). Dehydrohalogenation – Knowledge and References. [Link]

-

University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. [Link]

- Google Patents. (n.d.). DE1518595B - Process for catalytic!

-

Dartmouth Undergraduate Journal of Science. (2009). Dartmouth prof. sheds light on fluorocarbons' unique chemical behavior. [Link]

-

Bohrium. (n.d.). physical-properties-of-n-perfluorobutane. [Link]

-

Doc Brown's Chemistry. (n.d.). 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F. [Link]

-

Minnesota Attorney General's Office. (n.d.). ADVANCES IN FLUORINE CHEMISTRY. [Link]

-

National Center for Biotechnology Information. (2020). Perfluorocarbons in Chemical Biology. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

-

Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

-

ResearchGate. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

- Google Patents. (n.d.).

-

ScienceDirect. (2016). Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. [Link]

-

American Chemical Society. (2021). Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids. [Link]

-

Royal Society of Chemistry. (2014). Natural and engineered biosynthesis of fluorinated natural products. [Link]

-

University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. [Link]

-

Purdue University. (n.d.). HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles. [Link]

-

PubMed. (2021). Enzymatic synthesis of fluorinated compounds. [Link]

-

ResearchGate. (n.d.). 1-butene and 2-butenes production using the positional isomerization of butenes catalyzed by sulfonic acid cation exchangers. [Link]

-

Royal Society of Chemistry. (2017). Fluorinated Polymers: Volume 2: Applications. [Link]

-

ResearchGate. (n.d.). Investigation on insulation properties of HFO‐1336mzz(E) and N 2 /CO 2 mixtures as SF 6 substitutes in gas‐insulated electrical applications. [Link]

-

ResearchGate. (n.d.). Synthesis and Application of Fluorine-Containing Polymers with Low Surface Energy. [Link]

- Google Patents. (n.d.). US9255046B2 - Manufacturing process for HFO-1234ze.

-

MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

-

Wikipedia. (n.d.). Butadiene. [Link]

-

MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

ResearchGate. (n.d.). Molecular structure of HFO-1234ze(E) and HFO-1336mzz(E). [Link]

-

ResearchGate. (n.d.). Fluorinated polymers: Liquid crystalline properties and applications in lithography. [Link]

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. History of fluorine - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. US9255046B2 - Manufacturing process for HFO-1234ze - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DE1518595B - Process for catalytic! Isomerization of butenes - Google Patents [patents.google.com]

- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 14. Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene - Beijing Institute of Technology [pure.bit.edu.cn]

- 15. 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F structural formula skeletal formula R/S optical isomers chain positional isomerism uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 16. Buy 1-Fluorobutane | 2366-52-1 [smolecule.com]

- 17. api.pageplace.de [api.pageplace.de]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI [mdpi.com]